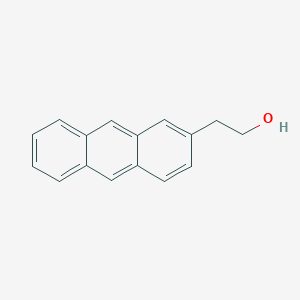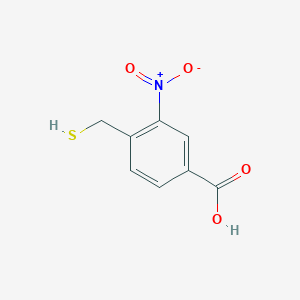
4-Chloro-2,2,3-trimethylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,2,3-trimethylpentane is an organic compound with the molecular formula C8H17Cl It is a branched alkane with a chlorine atom attached to the fourth carbon in the chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,2,3-trimethylpentane typically involves the chlorination of 2,2,3-trimethylpentane. This reaction can be carried out using chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions usually include a controlled temperature and pressure to ensure the selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as iron chloride (FeCl3) may also be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,2,3-trimethylpentane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of 2,2,3-trimethylpentanol or 2,2,3-trimethylpentanenitrile.
Elimination: Formation of 2,2,3-trimethylpentene.
Oxidation: Formation of 2,2,3-trimethylpentanone.
Scientific Research Applications
4-Chloro-2,2,3-trimethylpentane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2,2,3-trimethylpentane involves its interaction with various molecular targets. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
2,2,4-Trimethylpentane:
2-Chloro-2,4,4-trimethylpentane: Another chlorinated hydrocarbon with a different substitution pattern.
2,2,3-Trimethylpentane: The parent hydrocarbon without the chlorine atom.
Uniqueness: 4-Chloro-2,2,3-trimethylpentane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of the chlorine atom makes it more reactive in substitution and elimination reactions compared to its non-chlorinated counterparts.
Properties
CAS No. |
128399-92-8 |
|---|---|
Molecular Formula |
C8H17Cl |
Molecular Weight |
148.67 g/mol |
IUPAC Name |
4-chloro-2,2,3-trimethylpentane |
InChI |
InChI=1S/C8H17Cl/c1-6(7(2)9)8(3,4)5/h6-7H,1-5H3 |
InChI Key |
WETDEDULOMQLKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)Cl)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl-](/img/structure/B14293392.png)
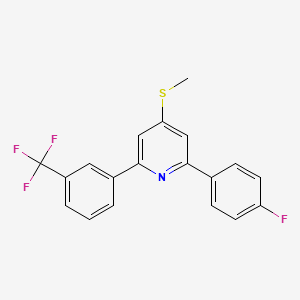
![2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol](/img/structure/B14293407.png)

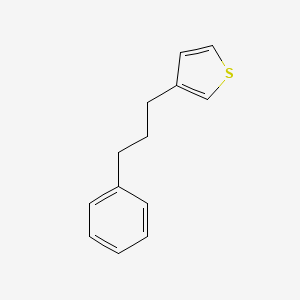


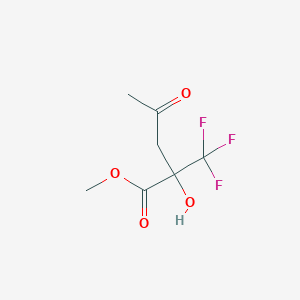
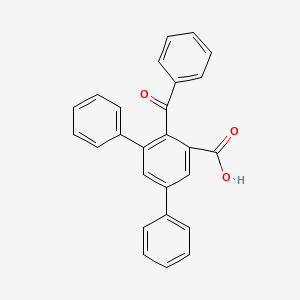
![{[2-(4-Aminophenyl)ethyl]amino}methanol](/img/structure/B14293459.png)
